molecular formula C25H22N4O2 B11607465 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11607465
M. Wt: 410.5 g/mol
InChI Key: OCWFRBMMTIQGBP-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole-3-carbaldehyde and 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Techniques such as crystallization and recrystallization may be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of an indole core with a tetrahydroisoquinoline moiety and a benzohydrazide group

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C25H22N4O2/c30-24(28-27-23-21-7-3-4-8-22(21)26-25(23)31)19-11-9-17(10-12-19)15-29-14-13-18-5-1-2-6-20(18)16-29/h1-12,26,31H,13-16H2

InChI Key

OCWFRBMMTIQGBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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